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The Discovery and History of Benzamil Hydrochloride: A Technical Guide

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Introduction

Benzamil hydrochloride, a potent analogue of the potassium-sparing diuretic amiloride, has been a cornerstone in the study of epithelial sodium transport for decades.[1] Its discovery and subsequent characterization have significantly advanced our understanding of the structure, function, and pharmacology of the epithelial sodium channel (ENaC). This technical guide provides an in-depth overview of the history, discovery, and key experimental findings related to **Benzamil hydrochloride**, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The story of **Benzamil hydrochloride** begins with the discovery of its parent compound, amiloride. In the late 1960s, researchers at Merck Sharp and Dohme Research Laboratories synthesized and identified amiloride as a novel diuretic agent.[2] A key breakthrough in the development of amiloride was the observation that certain acylguanidine derivatives exhibited both natriuretic (sodium excretion) and antikaliuretic (potassium-sparing) properties.[2] This led to the synthesis of a series of pyrazinoylguanidines, culminating in the discovery of amiloride.

Following the discovery of amiloride, extensive research was undertaken to explore its structure-activity relationships. This led to the synthesis of thousands of amiloride analogues with the goal of enhancing potency and specificity for various ion transporters.[2] Among these, Benzamil, the N-benzyl substituted analogue of amiloride, emerged as a significantly more potent inhibitor of the epithelial sodium channel (ENaC). The addition of the hydrophobic benzyl







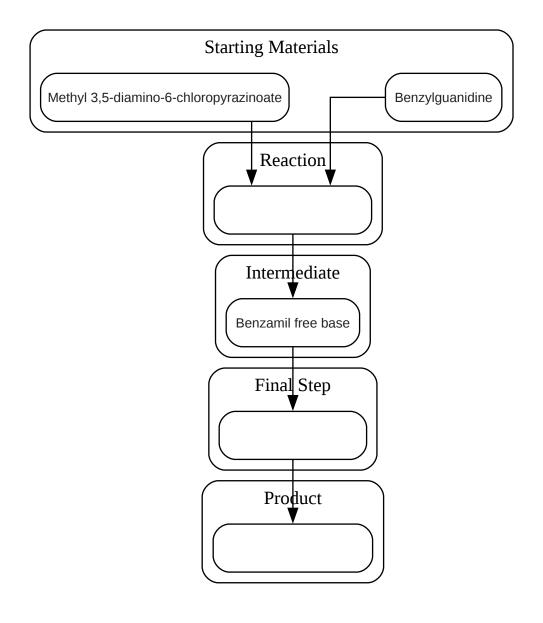
group to the terminal nitrogen of the guanidino moiety was found to dramatically increase the compound's affinity for ENaC.[2] While the exact date and initial publication of the first synthesis of **Benzamil hydrochloride** are not readily available in the public domain, its development was a direct result of the systematic exploration of amiloride's chemical structure by researchers including T.R. Kleyman and E.J. Cragoe Jr., who extensively studied the pharmacology of amiloride and its analogues.[2]

Synthesis

While the original synthesis protocol for **Benzamil hydrochloride** is not detailed in the readily available literature, a plausible synthetic route can be inferred from the known synthesis of amiloride and other N-substituted guanidines. The synthesis would likely involve the reaction of methyl 3,5-diamino-6-chloropyrazinoate with benzylguanidine.

Hypothesized Synthesis Workflow





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Caption: A hypothesized workflow for the synthesis of **Benzamil hydrochloride**.

Quantitative Pharmacological Data

Benzamil hydrochloride is a potent inhibitor of the epithelial sodium channel (ENaC) and also exhibits inhibitory activity against the Na+/Ca2+ exchanger (NCX).[1][3] Its high affinity for ENaC has made it an invaluable tool for studying the channel's function.



Target	Species/Tis sue	Assay Type	Parameter	Value	Reference
Epithelial Sodium Channel (ENaC)	Bovine Kidney Cortex	Radioligand Binding	Kd	5 nM	[4]
Epithelial Sodium Channel (ENaC)	Bovine Kidney Cortex	Sodium Transport Inhibition	IC50	4 nM	[4]
Epithelial Sodium Channel (ENaC)	A6 Cells (Xenopus laevis Kidney)	Short-Circuit Current (Isc)	IC50	4.9 nM	[5]
Epithelial Sodium Channel (ENaC)	Rat Rectal Colon	Short-Circuit Current (Isc)	IC50	51.1 nM	[6]
Na+/Ca2+ Exchanger (NCX)	Mouse Podocytes	Cytosolic Calcium Response	IC50	~100 nM	[3]
TRPP3 Channel	-	Ca2+- activated Current Inhibition	IC50	1.1 μΜ	[3]

Key Experimental Protocols

The characterization of **Benzamil hydrochloride**'s pharmacological activity has relied on several key experimental techniques.

Ussing Chamber Electrophysiology



The Ussing chamber technique is a cornerstone for studying ion transport across epithelial tissues.[7][8] It allows for the measurement of short-circuit current (Isc), an indicator of net ion movement across the epithelium.

Generalized Protocol:

- Tissue Preparation: Freshly excised epithelial tissue (e.g., from nasal or rectal mucosa) is carefully dissected and mounted between two halves of the Ussing chamber, separating the apical and basolateral sides.[7]
- Perfusion: Both chambers are filled with an appropriate physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer), gassed with 95% O2/5% CO2, and maintained at 37°C.[8]
- Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV using an external voltage clamp amplifier. The current required to maintain this clamp is the short-circuit current (Isc), which is continuously recorded.
- Drug Application: After a stable baseline Isc is established, Benzamil hydrochloride is added to the apical chamber in increasing concentrations to generate a dose-response curve.
- Data Analysis: The change in Isc following the addition of Benzamil is used to determine the IC50 value, representing the concentration at which 50% of the ENaC-mediated current is inhibited.

Patch Clamp Electrophysiology

The patch clamp technique allows for the study of ion channel activity at the single-channel or whole-cell level, providing detailed insights into channel gating and conductance.[9][10]

Generalized Whole-Cell Patch Clamp Protocol:

- Cell Preparation: Cells expressing ENaC (e.g., cultured epithelial cells or isolated primary cells) are plated on a coverslip.
- Pipette Preparation: A glass micropipette with a tip diameter of ~1 μm is filled with an intracellular-like solution and mounted on a micromanipulator.



- Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
- Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
- Voltage Clamp and Recording: The cell membrane potential is clamped at a holding potential (e.g., -60 mV), and ionic currents are recorded.
- Drug Perfusion: A solution containing Benzamil hydrochloride is perfused over the cell to measure its effect on the whole-cell current.
- Data Analysis: The Benzamil-sensitive current, obtained by subtracting the current in the presence of the drug from the control current, is analyzed to determine the inhibitory characteristics.[9]

Radioligand Binding Assay

Radioligand binding assays are used to directly measure the affinity of a drug for its receptor. [11][12]

Generalized Protocol:

- Membrane Preparation: Membrane vesicles are prepared from a tissue or cell line known to express the target receptor (e.g., bovine kidney cortex for ENaC).[4]
- Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]Benzamil) in the presence of varying concentrations of unlabeled Benzamil hydrochloride (for competition assays).
- Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
- Data Analysis: The data from competition binding assays are used to calculate the Ki (inhibition constant), which reflects the affinity of the unlabeled drug for the receptor.

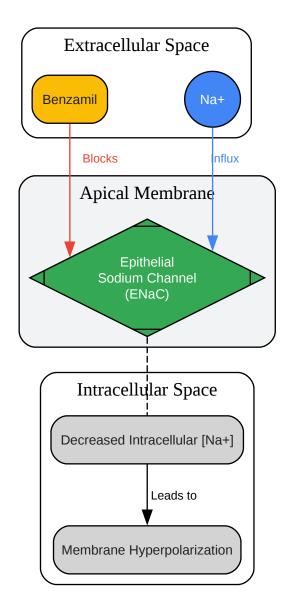


Saturation binding assays, where increasing concentrations of the radioligand are used, allow for the determination of the Kd (dissociation constant) and Bmax (maximum number of binding sites).[12]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of **Benzamil hydrochloride** is the direct blockade of the epithelial sodium channel (ENaC).[1] ENaC is a heterotrimeric channel composed of α , β , and γ subunits that mediates sodium reabsorption in various epithelial tissues, including the kidney, colon, and airways.

ENaC Inhibition Pathway





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Caption: Mechanism of ENaC inhibition by Benzamil hydrochloride.

By binding to a site within the external pore of the ENaC, Benzamil physically occludes the channel, preventing the influx of sodium ions into the cell.[13] This reduction in sodium reabsorption leads to diuresis and a decrease in blood pressure.

In addition to its effects on ENaC, Benzamil also inhibits the Na+/Ca2+ exchanger (NCX).[3] The NCX is a membrane protein that plays a crucial role in maintaining intracellular calcium homeostasis by extruding calcium from the cell in exchange for sodium influx. Inhibition of the NCX by Benzamil can lead to an increase in intracellular calcium concentration, which can have various downstream effects depending on the cell type.[14]

Conclusion

Benzamil hydrochloride, born from the systematic chemical exploration of amiloride, has proven to be an indispensable tool in the field of ion transport research. Its high affinity and specificity for the epithelial sodium channel have allowed for detailed characterization of ENaC's function and regulation. The experimental methodologies developed and refined for studying Benzamil and other amiloride analogues continue to be fundamental in the ongoing investigation of ion channel physiology and the development of new therapeutic agents targeting these critical membrane proteins.

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